An In-depth Technical Guide to the Physicochemical Properties of (+)-Desflurane
An In-depth Technical Guide to the Physicochemical Properties of (+)-Desflurane
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Desflurane (B1195063) (1,2,2,2-tetrafluoroethyl difluoromethyl ether) is a highly utilized volatile anesthetic in clinical settings, prized for its rapid onset and offset kinetics.[1] It is a chiral molecule and is administered as a racemic mixture of its (R) and (S) enantiomers.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of the dextrorotatory (+)-enantiomer of Desflurane, which has been determined to possess the (S)-configuration.[3][4] While many bulk physical properties are identical to its antipode and the racemic mixture, its interaction with chiral biological systems can differ. This document outlines key physical and chemical data, details established experimental protocols for its characterization and separation, and visualizes relevant signaling pathways modulated by Desflurane.
Core Physicochemical Properties
Desflurane is a highly fluorinated methyl ethyl ether, a structural characteristic that confers high volatility and low solubility in blood.[5][6] The primary physical distinction between the (+) and (-) enantiomers is their optical activity—the direction in which they rotate plane-polarized light.[7] For most other physical properties, such as boiling point and vapor pressure, the values for the individual enantiomers are identical to those of the racemic mixture.
Data Presentation: Quantitative Properties
The following tables summarize the key physicochemical and pharmacokinetic properties of Desflurane. The data largely pertains to the racemic mixture, as properties like molecular weight and boiling point are not enantiomer-dependent.
Table 1: Core Physicochemical Properties of Desflurane
| Property | Value | Unit | Notes |
|---|---|---|---|
| Molecular Formula | C₃H₂F₆O | - | [1] |
| Molecular Weight | 168.04 | g/mol | [2][5][8] |
| Boiling Point (at 1 atm) | 22.8 - 23.5 | °C | Close to room temperature, highlighting its high volatility.[1][5][9][10] |
| Density (at 20 °C) | 1.465 | g/cm³ | [1][11] |
| Vapor Pressure (at 20°C) | 669 - 681 | mmHg | Requires a specialized heated and pressurized vaporizer for controlled delivery.[2][5] |
| Optical Rotation of (+)-enantiomer | Dextrorotatory | - | Rotates plane-polarized light in a clockwise direction; corresponds to the (S)-configuration.[3][4][7] |
Table 2: Partition Coefficients and Anesthetic Potency of Racemic Desflurane
| Property | Value | Unit | Notes |
|---|---|---|---|
| Blood/Gas Partition Coefficient | 0.42 - 0.57 | - | Indicates low solubility in blood, leading to rapid onset and emergence from anesthesia.[1][5][12][13] |
| Oil/Gas Partition Coefficient | 19 | - | Reflects its potency, which is inversely correlated with the Minimum Alveolar Concentration (MAC).[5] |
| Minimum Alveolar Concentration (MAC) | 6.0 | % | In oxygen for adults aged 31-65 years. The concentration at which 50% of patients do not move in response to a surgical stimulus.[2][5][14] |
| Metabolism | ~0.02 | % | Minimally metabolized by the liver, with the vast majority excreted unchanged via the lungs.[1][9] |
Relevant Signaling Pathways and Mechanism of Action
Desflurane exerts its anesthetic effects through the modulation of several key signaling pathways in the central nervous system. Its primary mechanism involves enhancing inhibitory neurotransmission and reducing excitatory signals.
GABA-A Receptor Modulation
A principal target for Desflurane is the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[5][15] Desflurane acts as a positive allosteric modulator, binding to the receptor to potentiate the effects of GABA.[1] This potentiation leads to an increased influx of chloride ions (Cl⁻), causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential, thus reducing overall neuronal excitability.[5]
Caption: Potentiation of GABA-A receptor signaling by (+)-Desflurane.
NF-κB Pathway Modulation
In the context of cellular stress, such as ischemia-reperfusion injury, Desflurane has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. Studies on desflurane preconditioning indicate an initial activation of NF-κB, which is followed by an inhibition of its excessive activation during reperfusion.[5] This dual effect can ultimately lead to a protective, anti-apoptotic cellular response.
Caption: Modulation of the NF-κB inflammatory pathway by Desflurane.
Key Experimental Protocols
The characterization of (+)-Desflurane's properties relies on precise and validated experimental methodologies.
Protocol 1: Determination of Blood/Gas Partition Coefficient
The blood/gas partition coefficient, a critical measure of anesthetic uptake and elimination, is determined using headspace gas chromatography.[12][16]
Methodology:
-
Sample Preparation: Venous blood samples are collected from subjects. A known volume of blood is placed into a sealed vial.
-
Equilibration: A precise volume of gaseous Desflurane is introduced into the vial. The vial is then incubated in a shaking water bath at a constant temperature (e.g., 37°C) for a set period (e.g., > 60 minutes) to allow the anesthetic to equilibrate between the blood and gas phases according to Henry's Law.[17]
-
Headspace Analysis: After equilibration, a sample of the gas phase (headspace) is withdrawn from the vial using a gas-tight syringe.
-
Gas Chromatography (GC): The gas sample is injected into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID) or mass spectrometer (MS) for detection.
-
Quantification: The concentration of Desflurane in the gas phase is determined by comparing the peak area to a standard curve generated with known concentrations of Desflurane.
-
Calculation: The concentration in the blood phase is calculated by mass balance. The blood/gas partition coefficient is then determined as the ratio of the anesthetic concentration in the blood to the anesthetic concentration in the gas phase at equilibrium.
Caption: Experimental workflow for blood/gas partition coefficient determination.
Protocol 2: Enantiomeric Separation and Synthesis
Enantiomeric Separation via Chiral Gas Chromatography: To study the individual enantiomers, they must first be separated from the racemic mixture. This is achieved using preparative chiral gas chromatography.[18][19]
-
System: A gas chromatograph is fitted with a chiral stationary phase (CSP) column. A common choice for separating anesthetic enantiomers is a derivatized γ-cyclodextrin column, such as octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin.[18][20]
-
Principle: The chiral stationary phase forms transient, diastereomeric complexes with the (R) and (S) enantiomers of Desflurane. Due to stereospecific interactions (e.g., inclusion complexing, hydrogen bonding), one enantiomer interacts more strongly with the CSP than the other.[19]
-
Elution: This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation and elution at distinct retention times.
-
Collection: For preparative work, the eluent corresponding to each separated peak is collected, yielding the purified (+)- and (-)-enantiomers.
Chemical Synthesis from Isoflurane (B1672236): The most common commercial synthesis of Desflurane involves the fluorination of its structural analog, Isoflurane, via a halogen exchange (Halex) reaction.[11]
-
Reactants: The starting material is Isoflurane (CF₃CHClOCHF₂). The fluorinating agent is anhydrous hydrogen fluoride (B91410) (HF). A Lewis acid catalyst, typically antimony pentachloride (SbCl₅) or antimony pentafluoride (SbF₅), is used to facilitate the reaction.[11]
-
Reaction: The reactants are charged into a corrosion-resistant reactor under an inert atmosphere. The reaction involves the substitution of the chlorine atom on the α-carbon of the ethyl group of Isoflurane with a fluorine atom from HF.
-
Isolation & Purification: The reaction mixture is cooled, and the crude Desflurane is isolated, typically by distillation. The product is then purified to the required pharmaceutical grade using fractional distillation to remove any remaining starting material, catalyst, and byproducts like hydrogen chloride (HCl).
-
Analysis: The final product's purity and identity are confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Caption: Synthesis of Desflurane via fluorination of Isoflurane.
Conclusion
(+)-Desflurane, the (S)-enantiomer of the widely used anesthetic, possesses a distinct set of physicochemical properties defined by its high volatility, low solubility, and dextrorotatory optical activity. While its bulk physical characteristics mirror those of the racemic mixture, understanding its specific stereochemistry is crucial for research into enantiomer-specific interactions with biological targets like ion channels. The methodologies of headspace gas chromatography and chiral chromatography are fundamental to characterizing its pharmacokinetic profile and enabling stereoselective research. This guide provides a foundational technical overview to support further investigation into the nuanced mechanisms and applications of (+)-Desflurane in pharmacology and drug development.
References
- 1. Desflurane - Wikipedia [en.wikipedia.org]
- 2. Desflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of absolute configurations and predominant conformations of general inhalation anesthetics: desflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Physicochemical properties and pharmacodynamics of desflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optical rotation - Wikipedia [en.wikipedia.org]
- 8. Desflurane | C3H2F6O | CID 42113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Physical properties and Pharmacology of Desflurane_Chemicalbook [chemicalbook.com]
- 10. Anesthesia Vaporization [pharmacology2000.com]
- 11. benchchem.com [benchchem.com]
- 12. Blood/Gas partition coefficients for isoflurane, sevoflurane, and desflurane in a clinically relevant patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of induction and emergence characteristics of desflurane in pediatric, adult, and geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical characteristics of desflurane in surgical patients: minimum alveolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and characterization of anesthetic targets by mouse molecular genetics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Blood–gas partition coefficient - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Headspace gas chromatography-mass spectrometry analysis of isoflurane enantiomers in blood samples after anesthesia with the racemic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
